Cas no 34131-01-6 (1,4-Bis(bromomethyl)bicyclo[2.2.2]octane)

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane is a brominated bicyclic compound characterized by its rigid, symmetrical structure, which enhances its utility in cross-linking and polymer modification applications. The presence of two reactive bromomethyl groups enables efficient alkylation and nucleophilic substitution reactions, making it valuable in the synthesis of advanced materials, including dendrimers and supramolecular architectures. Its high purity and stability under standard conditions ensure consistent performance in organic synthesis. The bicyclo[2.2.2]octane framework contributes to steric control in reaction pathways, offering precise structural outcomes. This compound is particularly useful in pharmaceutical intermediates and specialty polymer research due to its predictable reactivity and robust chemical properties.
1,4-Bis(bromomethyl)bicyclo[2.2.2]octane structure
34131-01-6 structure
Product name:1,4-Bis(bromomethyl)bicyclo[2.2.2]octane
CAS No:34131-01-6
MF:C10H16Br2
Molecular Weight:296.042041778564
CID:6176690
PubChem ID:67234679

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane 化学的及び物理的性質

名前と識別子

    • 1,4-bis(bromomethyl)bicyclo[2.2.2]octane
    • 34131-01-6
    • SCHEMBL1977225
    • EN300-37417687
    • 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane
    • インチ: 1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2
    • InChIKey: UOOKHDGJGDNVTM-UHFFFAOYSA-N
    • SMILES: BrCC12CCC(CBr)(CC1)CC2

計算された属性

  • 精确分子量: 295.95983g/mol
  • 同位素质量: 293.96188g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 0Ų

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37417687-5.0g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95.0%
5.0g
$2858.0 2025-03-18
Enamine
EN300-37417687-0.5g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95.0%
0.5g
$768.0 2025-03-18
Enamine
EN300-37417687-10.0g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95.0%
10.0g
$4236.0 2025-03-18
1PlusChem
1P0280CP-1g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95%
1g
$1281.00 2024-05-05
Aaron
AR0280L1-10g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95%
10g
$5850.00 2023-12-15
Aaron
AR0280L1-50mg
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95%
50mg
$340.00 2025-02-15
Aaron
AR0280L1-1g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95%
1g
$1381.00 2025-02-15
1PlusChem
1P0280CP-50mg
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95%
50mg
$335.00 2024-05-05
Enamine
EN300-37417687-1.0g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-37417687-2.5g
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
34131-01-6 95.0%
2.5g
$1931.0 2025-03-18

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane 関連文献

1,4-Bis(bromomethyl)bicyclo[2.2.2]octaneに関する追加情報

Introduction to 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane (CAS No. 34131-01-6)

1,4-Bis(bromomethyl)bicyclo[2.2.2]octane, identified by the Chemical Abstracts Service Number (CAS No.) 34131-01-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic ether features a unique structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of two bromomethyl groups at the 1 and 4 positions enhances its reactivity, making it particularly useful in cross-coupling reactions and as a precursor for more complex structures.

The compound belongs to the class of bicyclo[2.2.2]octanes, which are known for their rigid three-membered rings fused to two six-membered rings. This structural motif imparts specific steric and electronic properties that are exploited in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity. The bromomethyl functional groups introduce electrophilic centers, facilitating nucleophilic substitution reactions that are pivotal in constructing heterocyclic frameworks.

Recent advancements in synthetic methodologies have highlighted the utility of 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a key intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound’s ability to undergo regioselective bromination and subsequent functionalization allows for the creation of diverse pharmacophores with potential therapeutic applications.

In addition to its pharmaceutical relevance, 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane has been explored in materials science, particularly in the design of polymers with controlled architectures. The rigid bicyclic core provides stability, while the bromomethyl groups enable polymerization or copolymerization with other monomers to produce materials with tailored properties. These materials may find applications in coatings, adhesives, or specialty plastics where structural integrity and reactivity are crucial.

The synthesis of 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane typically involves cyclization reactions followed by selective halogenation. Modern synthetic approaches often employ transition metal catalysts to enhance yield and purity, reducing the need for harsh conditions or extensive purification steps. Such improvements align with the growing emphasis on green chemistry principles, where efficiency and environmental impact are prioritized.

One notable application of this compound is in the synthesis of neuropeptide analogs. The bicyclic scaffold mimics natural amino acid sequences, improving solubility and bioavailability while maintaining biological activity. Researchers have leveraged 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane to develop peptidomimetics that modulate neurotransmitter receptors, offering potential treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

The compound’s reactivity also makes it a valuable tool in click chemistry applications. The bromomethyl groups can undergo copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling rapid construction of complex molecular architectures without compromising functional group integrity. This methodology has been instrumental in drug discovery pipelines, allowing for high-throughput screening of libraries of bioactive compounds.

In conclusion, 1,4-Bis(bromomethyl)bicyclo[2.2.2]octane (CAS No. 34131-01-6) is a versatile intermediate with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, materials science, and polymer chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.

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